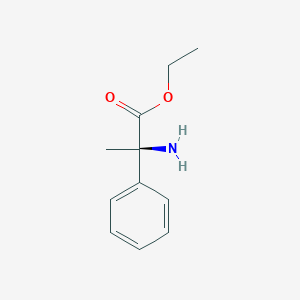
5-(azidomethyl)-1,3-dimethyl-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Azidomethyl)-1,3-dimethyl-1H-pyrazole: is a chemical compound with the following structural formula:
CH3−N3
|
CH3−C(N2H3)−N−CH3
This compound contains an azide group (N₃) attached to a pyrazole ring. The pyrazole ring consists of two nitrogen atoms and three carbon atoms, forming a five-membered heterocyclic structure. The azide functional group makes it a versatile reagent for click chemistry reactions.
Méthodes De Préparation
a. Synthetic Routes
The synthesis of 5-(azidomethyl)-1,3-dimethyl-1H-pyrazole involves several methods. Here are two common approaches:
-
Azidation of Methylpyrazole:
- Start with 1,3-dimethylpyrazole (a commercially available compound).
- React it with sodium azide (NaN₃) in a suitable solvent (e.g., DMF or DMSO) under mild conditions.
- The azide group replaces one of the methyl groups, yielding the desired compound.
-
Azidomethylation of Pyrazole:
- Begin with pyrazole itself.
- Treat it with formaldehyde (HCHO) and sodium azide in the presence of a base (such as NaOH or KOH).
- The azidomethyl group is introduced onto the pyrazole ring.
b. Industrial Production Methods
The industrial production of this compound typically involves large-scale reactions using optimized conditions. specific industrial methods may vary based on proprietary processes employed by manufacturers.
Analyse Des Réactions Chimiques
5-(Azidomethyl)-1,3-dimethyl-1H-pyrazole can participate in various chemical reactions:
Click Chemistry Reactions:
Substitution Reactions:
Other Transformations:
Applications De Recherche Scientifique
5-(Azidomethyl)-1,3-dimethyl-1H-pyrazole finds applications in various fields:
Chemical Biology:
Medicinal Chemistry:
Materials Science:
Mécanisme D'action
The exact mechanism of action for this compound depends on its specific application. its azide group allows it to participate in bioorthogonal reactions, enabling selective labeling and tracking of biomolecules.
Comparaison Avec Des Composés Similaires
While 5-(azidomethyl)-1,3-dimethyl-1H-pyrazole is unique due to its azide functionality, similar compounds include other azidomethyl-substituted heterocycles and clickable reagents.
Remember that this compound’s versatility lies in its azide group, making it a valuable tool in chemical research and beyond.
Propriétés
Formule moléculaire |
C6H9N5 |
|---|---|
Poids moléculaire |
151.17 g/mol |
Nom IUPAC |
5-(azidomethyl)-1,3-dimethylpyrazole |
InChI |
InChI=1S/C6H9N5/c1-5-3-6(4-8-10-7)11(2)9-5/h3H,4H2,1-2H3 |
Clé InChI |
LFRZTHSNCOPBMI-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN(C(=C1)CN=[N+]=[N-])C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


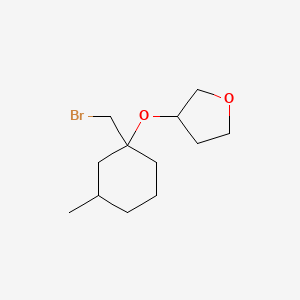
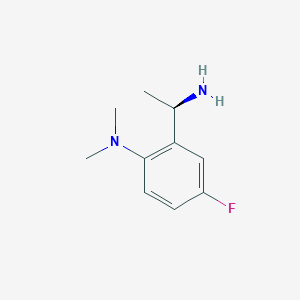

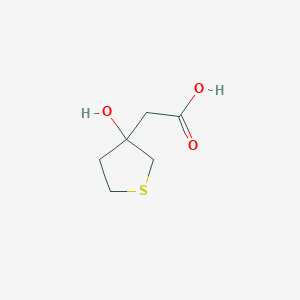
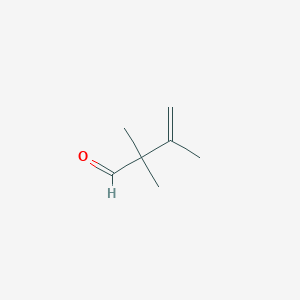

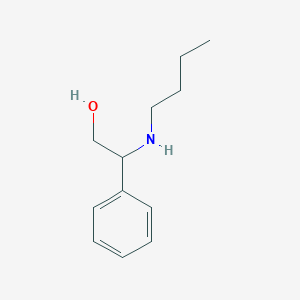
![Tert-butyl 3-[(4-chloro-1,3,5-triazin-2-yl)(methyl)amino]azetidine-1-carboxylate](/img/structure/B13545636.png)

